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Compound Name: 4-(2,2-Diphenylethyl)morpholine

Cat. No.: B1657246 Get Quote

Researchers have synthesized a series of sila-morpholine analogues that exhibit significantly

enhanced antifungal activity against a range of human fungal pathogens when compared to the

established agricultural fungicide, fenpropimorph. A standout analogue, designated as

compound 24, has shown superior fungicidal potential, marking a promising development in the

search for new and more effective antifungal agents.[1][2][3]

The investigation into these novel silicon-containing morpholine derivatives reveals that their

mechanism of action mirrors that of fenpropimorph, targeting the ergosterol biosynthesis

pathway, a critical component of the fungal cell membrane.[1][3] Both fenpropimorph and its

sila-analogues inhibit two key enzymes in this pathway: C14-sterol reductase and C8-C7 sterol

isomerase.[4][5][6] This dual-target action is considered advantageous as it may reduce the

likelihood of resistance development.

Comparative Antifungal Activity
Quantitative analysis of the antifungal activity of the most potent sila-morpholine analogue,

compound 24, against various fungal strains shows a marked improvement over

fenpropimorph. The minimum inhibitory concentration (MIC) and minimum fungicidal

concentration (MFC) values for compound 24 were consistently lower than those for

fenpropimorph, indicating greater efficacy at lower concentrations.
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Compound Organism IC50 (μg/mL) MIC (μg/mL) MFC (μg/mL)

Sila-analogue 24
Candida albicans

ATCC 24433
0.19 0.5 1

Candida albicans

ATCC 10231
0.21 0.5 1

Cryptococcus

neoformans

ATCC 34664

0.09 0.25 0.5

Candida glabrata

NCYC 388
0.45 1 2

Candida

tropicalis ATCC

750

0.33 1 2

Aspergillus niger

ATCC 10578
0.98 2 4

Fenpropimorph
Candida albicans

ATCC 24433
1.9 4 8

Candida albicans

ATCC 10231
2.1 4 8

Cryptococcus

neoformans

ATCC 34664

0.9 2 4

Candida glabrata

NCYC 388
4.3 8 16

Candida

tropicalis ATCC

750

3.8 8 16

Aspergillus niger

ATCC 10578
5.2 16 32
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Data sourced from a study on silicon-incorporated morpholine antifungals.[1]

Mechanism of Action: Targeting Ergosterol
Biosynthesis
The primary mode of action for both fenpropimorph and its sila-analogues is the disruption of

ergosterol synthesis in fungi.[1][4][5] Ergosterol is a vital component of the fungal cell

membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining

membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting the enzymes sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, these

compounds lead to a depletion of ergosterol and an accumulation of abnormal sterols in the

fungal cell membrane.[4][5] This disruption of the membrane's structure and function ultimately

inhibits fungal growth and proliferation.[4] The fungistatic effect is directly linked to the specific

inhibition of this pathway.[4]
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Caption: Inhibition of the ergosterol biosynthesis pathway by fenpropimorph and sila-

morpholine analogues.

Experimental Protocols
The antifungal activity of the sila-morpholine analogues and fenpropimorph was determined

using the broth microdilution assay as per the guidelines of the Clinical and Laboratory

Standards Institute (CLSI).[1]

Broth Microdilution Assay:
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Preparation of Fungal Inoculum: Fungal strains were grown on appropriate agar plates.

Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5

McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the

final desired inoculum concentration.

Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then

serially diluted in RPMI-1640 medium in 96-well microtiter plates.

Incubation: The standardized fungal inoculum was added to each well containing the diluted

compounds. The plates were incubated at 35°C for 24-48 hours.

Determination of IC50, MIC, and MFC:

IC50 (50% Inhibitory Concentration): The concentration of the compound that caused a

50% reduction in fungal growth compared to the drug-free control was determined

spectrophotometrically.

MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that

resulted in no visible fungal growth was recorded as the MIC.[1]

MFC (Minimum Fungicidal Concentration): An aliquot from each well showing no visible

growth was sub-cultured onto fresh agar plates. The lowest concentration at which no

colony formation was observed after incubation was determined as the MFC.[1]

Conclusion
The incorporation of silicon into the morpholine scaffold has proven to be a successful strategy

for enhancing antifungal potency. The sila-morpholine analogue 24, in particular, has

demonstrated superior activity against a panel of clinically relevant fungal pathogens compared

to fenpropimorph. This enhanced efficacy, coupled with a well-established mechanism of

action, positions these sila-analogues as promising candidates for the development of new

antifungal therapies. Further investigation into their pharmacokinetic properties and in vivo

efficacy is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1657246?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645241/
https://www.biology.ox.ac.uk/publication/1278491/hyrax
https://www.biology.ox.ac.uk/publication/1278491/hyrax
https://www.researchgate.net/publication/282179221_Silicon_Incorporated_Morpholine_Antifungals_Design_Synthesis_and_Biological_Evaluation
https://pmc.ncbi.nlm.nih.gov/articles/PMC171744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC171744/
https://edepot.wur.nl/210656
http://awarticles.s3.amazonaws.com/26721281.pdf
https://www.benchchem.com/product/b1657246#comparing-antifungal-activity-of-sila-morpholine-analogues-with-fenpropimorph
https://www.benchchem.com/product/b1657246#comparing-antifungal-activity-of-sila-morpholine-analogues-with-fenpropimorph
https://www.benchchem.com/product/b1657246#comparing-antifungal-activity-of-sila-morpholine-analogues-with-fenpropimorph
https://www.benchchem.com/product/b1657246#comparing-antifungal-activity-of-sila-morpholine-analogues-with-fenpropimorph
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1657246?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1657246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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